molecular formula C9H8INO4 B11056782 2-Iodo-5,6-dimethylpyridine-3,4-dicarboxylic acid

2-Iodo-5,6-dimethylpyridine-3,4-dicarboxylic acid

Cat. No.: B11056782
M. Wt: 321.07 g/mol
InChI Key: YOOAWDUSECIJCF-UHFFFAOYSA-N
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Description

2-Iodo-5,6-dimethylpyridine-3,4-dicarboxylic acid is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of iodine and two methyl groups attached to the pyridine ring, along with two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5,6-dimethylpyridine-3,4-dicarboxylic acid typically involves the iodination of a precursor pyridine derivative. One common method involves the use of iodine and an oxidizing agent to introduce the iodine atom into the pyridine ring. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-100°C. The methyl groups and carboxylic acid groups are introduced through subsequent reactions involving methylation and carboxylation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5,6-dimethylpyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can remove the iodine atom, yielding deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.

Major Products

The major products formed from these reactions include pyridine N-oxides, deiodinated pyridine derivatives, and substituted pyridine compounds with various functional groups.

Scientific Research Applications

2-Iodo-5,6-dimethylpyridine-3,4-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Iodo-5,6-dimethylpyridine-3,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-5,6-dimethylpyridine-3,4-dicarboxylic acid is unique due to the specific positioning of the iodine atom and the two carboxylic acid groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the iodine atom, in particular, enhances its potential for use in radiolabeling and imaging studies.

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

2-iodo-5,6-dimethylpyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C9H8INO4/c1-3-4(2)11-7(10)6(9(14)15)5(3)8(12)13/h1-2H3,(H,12,13)(H,14,15)

InChI Key

YOOAWDUSECIJCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1C(=O)O)C(=O)O)I)C

Origin of Product

United States

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